REACTION_CXSMILES
|
[CH3:1][C:2]([C:4]1[CH:9]=[CH:8][C:7]([N+:10]([O-:12])=[O:11])=[CH:6][CH:5]=1)=O.COC(OC)[N:16]([CH3:18])C.[NH2:21]N>O.C1(C)C=CC(S(O)(=O)=O)=CC=1>[N+:10]([C:7]1[CH:8]=[CH:9][C:4]([C:2]2[NH:21][N:16]=[CH:18][CH:1]=2)=[CH:5][CH:6]=1)([O-:12])=[O:11] |f:3.4|
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Name
|
|
Quantity
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15 g
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Type
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reactant
|
Smiles
|
CC(=O)C1=CC=C(C=C1)[N+](=O)[O-]
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Name
|
|
Quantity
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54 g
|
Type
|
reactant
|
Smiles
|
COC(N(C)C)OC
|
Name
|
|
Quantity
|
4.52 g
|
Type
|
reactant
|
Smiles
|
NN
|
Name
|
|
Quantity
|
0.15 g
|
Type
|
catalyst
|
Smiles
|
O.C1(=CC=C(C=C1)S(=O)(=O)O)C
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Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
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Type
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TEMPERATURE
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Details
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The reaction mixture was cooled
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Type
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FILTRATION
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Details
|
crystals precipitate were filtered
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Type
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CUSTOM
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Details
|
To a solution of the crystals obtained (13.5 g) in ethanol (150 ml)
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Type
|
TEMPERATURE
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Details
|
the mixture was refluxed for 1 hours
|
Duration
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1 h
|
Type
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CUSTOM
|
Details
|
The solvent was evaporated to dryness
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Type
|
CUSTOM
|
Details
|
the residue was crystallized from ether
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Name
|
|
Type
|
product
|
Smiles
|
[N+](=O)([O-])C1=CC=C(C=C1)C1=CC=NN1
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 10.1 g | |
YIELD: CALCULATEDPERCENTYIELD | 58.8% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |